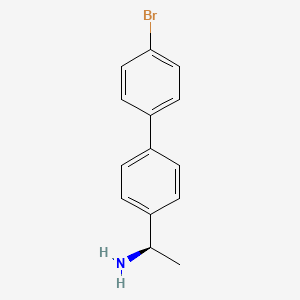
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide is a complex organic compound that combines the structural features of phenothiazine and triphenylphosphonium iodide. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistaminic, and antimuscarinic effects . The triphenylphosphonium moiety is often used to target mitochondria due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix .
Métodos De Preparación
The synthesis of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide typically involves the reaction of 10-ethyl-10H-phenothiazine-3-carbaldehyde with triphenylphosphine in the presence of an iodinating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Aplicaciones Científicas De Investigación
((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying electron transfer processes.
Biology: The compound’s ability to target mitochondria makes it useful in studying mitochondrial function and dynamics.
Industry: The compound can be used in the development of materials with specific electronic properties, such as in dye-sensitized solar cells
Mecanismo De Acción
The mechanism of action of ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide involves its accumulation in the mitochondrial matrix due to the positive charge of the triphenylphosphonium moiety. This allows the compound to interact with mitochondrial components, potentially affecting mitochondrial respiration and inducing oxidative stress. The phenothiazine part of the molecule can interact with various enzymes and receptors, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar compounds to ((10-Ethyl-10H-phenothiazin-3-yl)methyl)triphenylphosphonium iodide include other phenothiazine derivatives and triphenylphosphonium compounds. For example:
Phenothiazine derivatives: These include chlorpromazine and promethazine, which are used as antipsychotic and antihistaminic agents, respectively.
Triphenylphosphonium compounds: These include MitoQ and SkQ1, which are used as mitochondrial-targeted antioxidants
The uniqueness of this compound lies in its combination of phenothiazine’s biological activity with the mitochondrial-targeting ability of triphenylphosphonium, making it a versatile compound for various scientific and medical applications .
Propiedades
Fórmula molecular |
C33H29INPS |
|---|---|
Peso molecular |
629.5 g/mol |
Nombre IUPAC |
(10-ethylphenothiazin-3-yl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C33H29NPS.HI/c1-2-34-30-20-12-13-21-32(30)36-33-24-26(22-23-31(33)34)25-35(27-14-6-3-7-15-27,28-16-8-4-9-17-28)29-18-10-5-11-19-29;/h3-24H,2,25H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MZLDBLXKVZRJTK-UHFFFAOYSA-M |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC6=CC=CC=C61.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



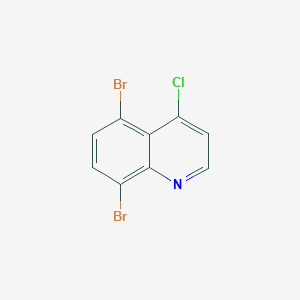


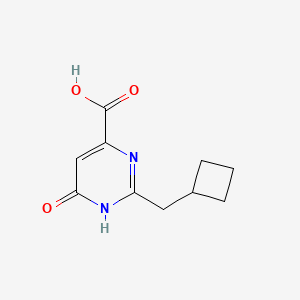
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
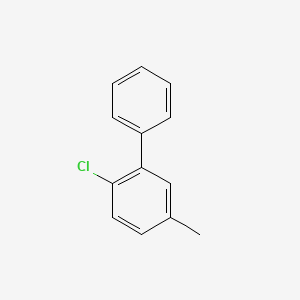
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)


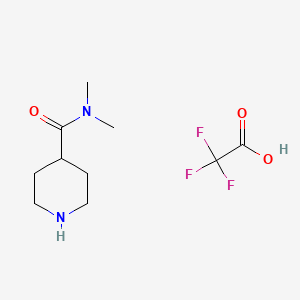
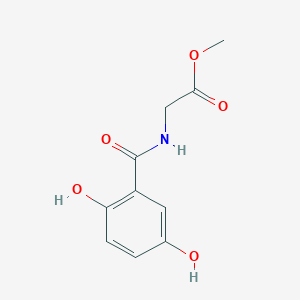
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
